molecular formula C17H24N2O2 B13928380 n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide

n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide

Cat. No.: B13928380
M. Wt: 288.4 g/mol
InChI Key: JKYBKIOZZIPKHM-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxyphenyl group, and a piperidinyl acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Piperidinyl Acetamide Core: This step involves the reaction of piperidine with acetic anhydride to form piperidin-4-yl-acetamide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenyl bromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially forming amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl nitrogen and the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

Biology:

    Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to potential therapeutic effects.

Medicine:

    Drug Development: The compound is being explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

    Diagnostics: It is used in the development of diagnostic agents for imaging and detection of specific biological targets.

Industry:

    Agriculture: The compound is being investigated for its potential use as a pesticide or herbicide.

    Cosmetics: It is used in the formulation of cosmetic products for its potential skin-soothing properties.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can interact with G-protein coupled receptors, modulating signal transduction pathways and leading to therapeutic effects.

Comparison with Similar Compounds

  • n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-acetamide
  • n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-amine
  • n-Cyclopropyl-2-(4-methoxyphenyl)-n-piperidin-4-yl-ethanol

Comparison:

  • Structural Differences: While all these compounds share a common core structure, they differ in the functional groups attached to the piperidinyl moiety. For example, the acetamide group in n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide is replaced by an amine or ethanol group in the other compounds.
  • Biological Activity: These structural differences lead to variations in their biological activity. For instance, the acetamide derivative may exhibit stronger enzyme inhibition compared to the amine or ethanol derivatives.
  • Applications: The unique structural features of this compound make it particularly suitable for applications in drug development and diagnostics, whereas the other compounds may find use in different areas such as material science or agriculture.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-cyclopropyl-2-(4-methoxyphenyl)-N-piperidin-4-ylacetamide

InChI

InChI=1S/C17H24N2O2/c1-21-16-6-2-13(3-7-16)12-17(20)19(14-4-5-14)15-8-10-18-11-9-15/h2-3,6-7,14-15,18H,4-5,8-12H2,1H3

InChI Key

JKYBKIOZZIPKHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(C2CC2)C3CCNCC3

Origin of Product

United States

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